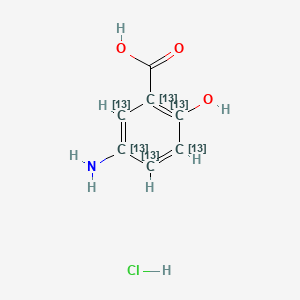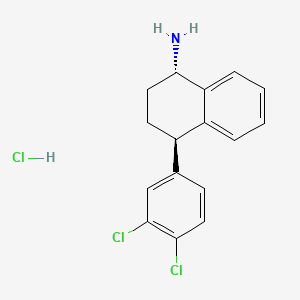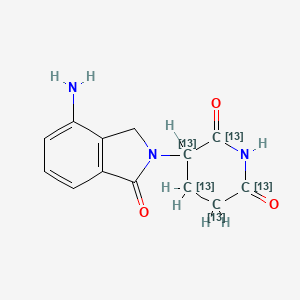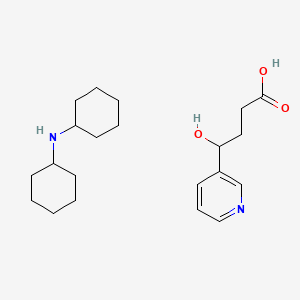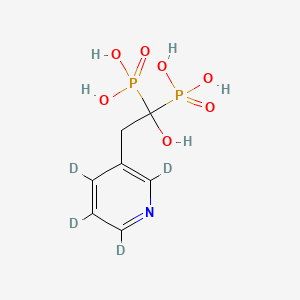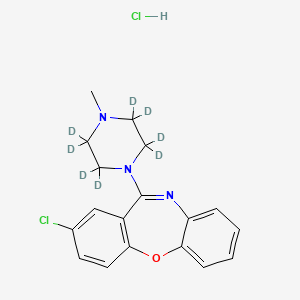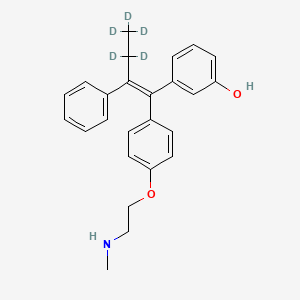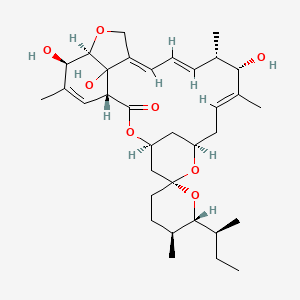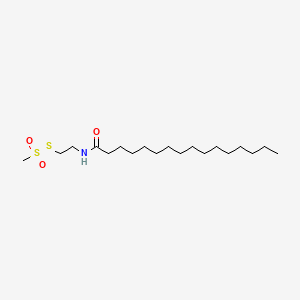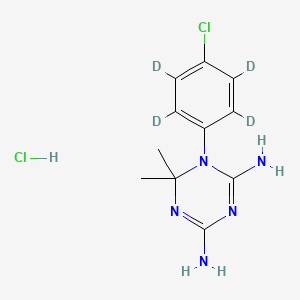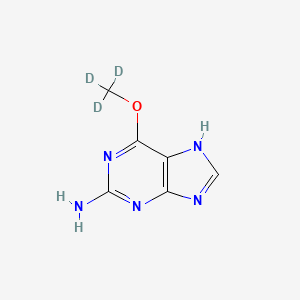
6-O-Methyl-d3-guanine
Overview
Description
6-O-Methyl-d3-guanine is a derivative of the nucleobase guanine, where a methyl group is attached to the oxygen atom . It base-pairs to thymine rather than cytosine, causing a G:C to A:T transition in DNA . It is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine .
Synthesis Analysis
This compound is used as an antitumor agent . It is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine .Chemical Reactions Analysis
6-O-Methylguanine is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds (NOC) and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine . It is also formed during the alkylation of a number of purified tRNA preparations, via reaction with the carcinogens, N-methyl-N-nitrosourea .Physical and Chemical Properties Analysis
This compound has a molecular weight of 168.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its exact mass and monoisotopic mass are 168.08389010 g/mol . It has a topological polar surface area of 89.7 Ų . It has a heavy atom count of 12 .Scientific Research Applications
Effect on DNA Structure : Methylation of the O-6 position of guanine in DNA affects its structure and stability. Molecular simulations have shown that 6-O-Methyl-d3-guanine forms hydrogen bonds of roughly equal strength to cytosine and thymine, without dramatically altering the structure of normal GC pairs (Caldwell & Kollman, 1985).
Reactivity with Platinum Complexes : this compound reduces the reactivity of guanine towards platinum complexes, which are used in anticancer drugs. This reduction in reactivity impacts the formation of specific drug-DNA bindings, influencing the effectiveness of certain chemotherapy agents (Struik et al., 1991).
Pre- and Post-Translational Effects : The study of pre-translational (ionization, tautomerization) and post-translational (methylation) effects of guanine and cytosine, including their methyl derivatives, has been crucial in understanding their roles in regulating gene expression and the potential disruption of normal gene function (Gardner et al., 2014).
Distribution in Rat DNA : Methylation at the O-6 position of guanine has been observed in both unique and repetitive DNA sequences in various rat organs following exposure to carcinogens (Chang et al., 1979).
Methylation Mechanism : The methylation of guanine by methyl radicals, a process initiated by the metabolic oxidation of some chemical carcinogens, has been studied to understand the formation of methylated guanine products. This research helps in understanding the mechanisms of DNA damage and repair (Crean et al., 2009).
Mechanism of Action
Target of Action
6-O-Methyl-d3-guanine is a purine derivative
Mode of Action
Methylguanine derivatives are generally involved in the alkylation of a number of purified trna preparations . This suggests that this compound might interact with its targets (potentially DNA and RNA molecules) through alkylation, leading to changes in their structure and function.
Pharmacokinetics
It’s known that the incorporation of deuterium (d) into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that the deuterium labeling in this compound might influence its ADME properties and bioavailability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-O-Methyl-d3-guanine interacts with various biomolecules in biochemical reactions. It is known to play a crucial role in the DNA repair mechanism, particularly in the repair of alkylating agent-induced DNA lesions . The enzyme O6-methylguanine-DNA methyltransferase (MGMT) is involved in this process .
Cellular Effects
The presence of this compound in cells influences various cellular processes. It is associated with greater overall and progression-free survival in the context of alkylating agent regimens, particularly in glioblastoma . The expression of MGMT, which interacts with this compound, can be enhanced in gliomas due to chemotherapy .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the repair of damaged guanine nucleotides by transferring the methyl at the O6 site of guanine to its cysteine residues, thus avoiding gene mutation, cell death, and tumorigenesis caused by alkylating agents .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, the methylation status of the MGMT promoter, which interacts with this compound, can change after chemotherapy, radiotherapy, or both .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Animal models with a deficiency of MGMT display a tremendously enhanced sensitivity toward alkylation-induced colorectal carcinogenesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair. The MGMT protein restores alkylation-induced DNA lesions by transferring the methyl group .
Properties
IUPAC Name |
6-(trideuteriomethoxy)-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHWYVXLGLDMZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676033 | |
| Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50704-43-3 | |
| Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


